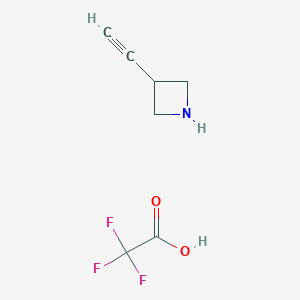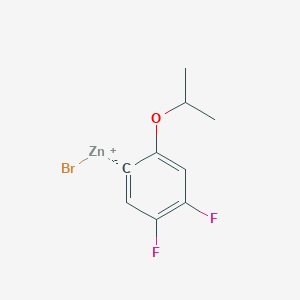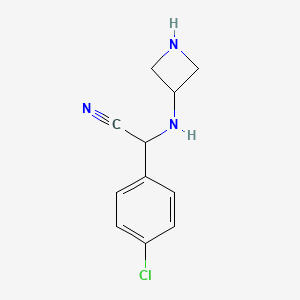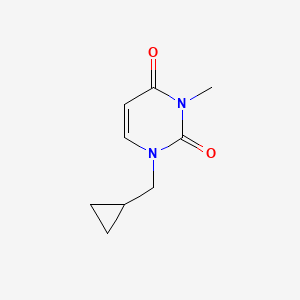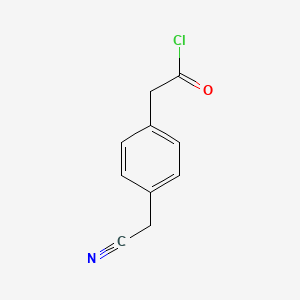
2-(4-(Cyanomethyl)phenyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Cyanomethyl)phenyl)acetyl chloride is an organic compound with the molecular formula C10H8ClNO It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-(cyanomethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyanomethyl)phenyl)acetyl chloride typically involves the reaction of 4-(cyanomethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
4-(Cyanomethyl)benzyl alcohol+SOCl2→2-(4-(Cyanomethyl)phenyl)acetyl chloride+HCl+SO2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reagents. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Cyanomethyl)phenyl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions often require a catalyst such as aluminum chloride (AlCl3).
Hydrolysis: The reaction with water can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Hydrolysis: The major product is 2-(4-(Cyanomethyl)phenyl)acetic acid.
Applications De Recherche Scientifique
2-(4-(Cyanomethyl)phenyl)acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(4-(Cyanomethyl)phenyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of molecules, where the acetyl group is transferred to the target molecule, resulting in the formation of an acylated product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Similar in structure but with a benzoyl group instead of the 4-(cyanomethyl)phenyl group.
4-(Cyanomethyl)benzoyl Chloride: Similar but with a benzoyl group instead of an acetyl group.
2-(4-(Methyl)phenyl)acetyl Chloride: Similar but with a methyl group instead of a cyanomethyl group.
Uniqueness
2-(4-(Cyanomethyl)phenyl)acetyl chloride is unique due to the presence of both the acetyl chloride and cyanomethyl groups
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
2-[4-(cyanomethyl)phenyl]acetyl chloride |
InChI |
InChI=1S/C10H8ClNO/c11-10(13)7-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2 |
Clé InChI |
ZIAYBIZHSQJIEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#N)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)
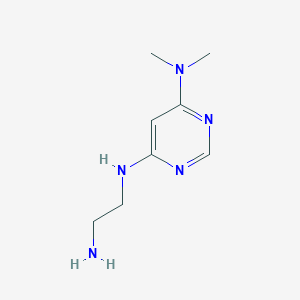
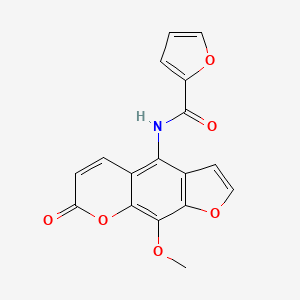
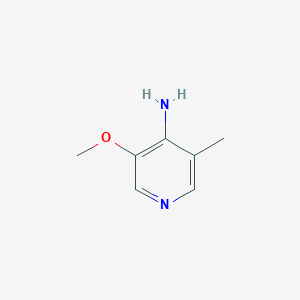
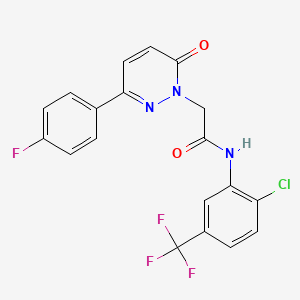
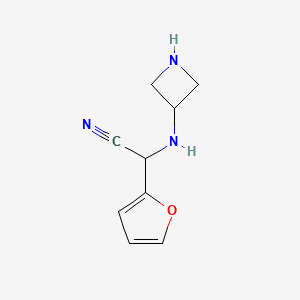
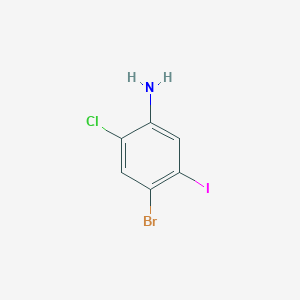
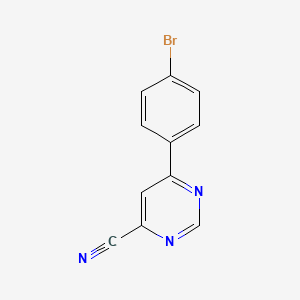
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
